molecular formula C22H22FN3O4S B3404319 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1209210-46-7

1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Katalognummer: B3404319
CAS-Nummer: 1209210-46-7
Molekulargewicht: 443.5
InChI-Schlüssel: XTZJKEFMJZNGHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic small molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a 4-fluorophenyl group at the 5-position. The piperidine nitrogen is further functionalized with a propan-1-one moiety linked to a phenylsulfonyl group.

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c23-18-8-6-16(7-9-18)21-24-25-22(30-21)17-10-13-26(14-11-17)20(27)12-15-31(28,29)19-4-2-1-3-5-19/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZJKEFMJZNGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Oxadiazole and Piperidine Moieties

Compound A (from ): 1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one

  • Key Differences: Core Structure: Compound A uses a phenoxyphenyl group instead of a piperidine-sulfonylpropanone chain. Substituents: The oxadiazole in Compound A is substituted with diverse aryl groups, while the target compound has a fixed 4-fluorophenyl group. Activity: Compound A derivatives showed anti-inflammatory activity in preliminary assays, suggesting that the target compound’s piperidine-sulfonyl group may alter selectivity or potency .

Compound B (from ): 5-{1-[2-(4-Fluorophenoxy)acetyl]-4-piperidyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Key Differences: Heterocycle: Compound B contains a triazolone ring instead of oxadiazole. Applications: Triazolones are often explored as kinase inhibitors or antimicrobials, whereas oxadiazoles are more common in anti-inflammatory contexts .

Fluorophenyl-Containing Heterocycles (–4)

Compound C (Example 52, ): Chromenone-pyrazolo[3,4-d]pyrimidine hybrid

  • Key Differences: Core Structure: Compound C integrates a chromenone scaffold, absent in the target compound. Biological Relevance: Such hybrids are frequently designed for kinase inhibition (e.g., targeting PI3K or mTOR). The target compound’s lack of a chromenone system may limit overlap in therapeutic targets .

Compound D (Example 109, ): Purine-chromenone derivative

  • Key Differences: Heterocycle: Compound D includes a purine ring, which is critical for nucleotide mimicry. Substituents: The 4-methylpiperazine group in Compound D contrasts with the sulfonylpropanone chain in the target compound, impacting solubility and target affinity .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Structural Uniqueness Evidence ID
Target Compound Piperidine-oxadiazole 4-Fluorophenyl, phenylsulfonylpropanone Not explicitly reported Sulfonyl group enhances solubility
Compound A Phenoxyphenyl-oxadiazole Substituted aryl oxadiazole Anti-inflammatory Phenoxy group for lipophilic interactions
Compound B Piperidine-triazolone 4-Fluorophenoxyacetyl Kinase inhibition (inferred) Triazolone for metabolic stability
Compound C Chromenone-pyrazolopyrimidine 4-Aminopyrimidine, fluorophenyl Kinase inhibition (explicit) Chromenone scaffold for planar binding
Compound D Purine-chromenone 4-Methylpiperazine, fluorophenyl Kinase modulation (inferred) Purine mimicry for nucleotide targets

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves oxadiazole ring formation via cyclization of acyl hydrazides (as in ) and subsequent piperidine functionalization .
  • Structure-Activity Relationships (SAR): The 4-fluorophenyl group on oxadiazole may enhance binding to hydrophobic pockets in biological targets, as seen in Compound A’s anti-inflammatory activity . The phenylsulfonyl group could improve aqueous solubility compared to acetyl or phenoxy substituents in analogues, aiding bioavailability .
  • Limitations : Direct comparative pharmacological data are absent in the evidence, necessitating further studies on the target compound’s potency, selectivity, and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.